Cas no 1368960-96-6 (3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole)

3-(2-Isocyanatoethyl)-1,2-dimethyl-1H-indole is a reactive indole derivative featuring an isocyanate functional group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its structure combines the indole core, known for biological relevance, with an isocyanate moiety that facilitates further derivatization through nucleophilic addition reactions. This compound is particularly useful in the preparation of urea or carbamate derivatives, which are key motifs in medicinal chemistry and material science. The presence of the 1,2-dimethyl substitution enhances stability while maintaining reactivity. Suitable for controlled functionalization, it offers precise modification opportunities for researchers developing novel bioactive compounds or advanced polymers.
3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole structure
1368960-96-6 structure
Product Name:3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole
CAS No:1368960-96-6
MF:C13H14N2O
MW:214.263062953949
CID:6428670
PubChem ID:82284515
Update Time:2025-05-21

3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole
    • EN300-1870377
    • 1368960-96-6
    • Inchi: 1S/C13H14N2O/c1-10-11(7-8-14-9-16)12-5-3-4-6-13(12)15(10)2/h3-6H,7-8H2,1-2H3
    • InChI Key: ZTEDDJCVERPPLZ-UHFFFAOYSA-N
    • SMILES: O=C=NCCC1=C(C)N(C)C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 214.110613074g/mol
  • Monoisotopic Mass: 214.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 34.4Ų

3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1870377-1g
3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole
1368960-96-6
1g
$1214.0 2023-09-18
Enamine
EN300-1870377-5g
3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole
1368960-96-6
5g
$3520.0 2023-09-18
Enamine
EN300-1870377-10g
3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole
1368960-96-6
10g
$5221.0 2023-09-18
Enamine
EN300-1870377-0.05g
3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole
1368960-96-6
0.05g
$1020.0 2023-09-18
Enamine
EN300-1870377-0.1g
3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole
1368960-96-6
0.1g
$1068.0 2023-09-18
Enamine
EN300-1870377-0.25g
3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole
1368960-96-6
0.25g
$1117.0 2023-09-18
Enamine
EN300-1870377-0.5g
3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole
1368960-96-6
0.5g
$1165.0 2023-09-18
Enamine
EN300-1870377-1.0g
3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole
1368960-96-6
1g
$1214.0 2023-05-26
Enamine
EN300-1870377-2.5g
3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole
1368960-96-6
2.5g
$2379.0 2023-09-18
Enamine
EN300-1870377-5.0g
3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole
1368960-96-6
5g
$3520.0 2023-05-26

Additional information on 3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole

Introduction to 3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole (CAS No. 1368960-96-6)

3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole, identified by the chemical registration number CAS No. 1368960-96-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of isocyanate-functionalized indole derivatives, which are widely explored for their versatile applications in drug development and polymer chemistry. The structural motif of this molecule, featuring a dimethyl-substituted indole core linked to an isocyanatoethyl group, imparts unique reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

The isocyanatoethyl moiety in 3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole is particularly noteworthy due to its ability to participate in a variety of chemical reactions, including polymerization, urethane formation, and coordination with metal centers. These properties have positioned this compound as a key building block in the synthesis of advanced materials such as polyurethanes, coatings, and specialty polymers. Furthermore, the dimethyl substitution on the indole ring enhances the stability and electronic properties of the molecule, making it an attractive candidate for applications in organic electronics and photovoltaic devices.

In recent years, there has been growing interest in exploring the pharmacological potential of indole derivatives. The structural framework of 3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole has been investigated for its potential role in modulating biological pathways associated with inflammation, neurodegeneration, and cancer. Preliminary studies suggest that the compound may exhibit inhibitory activity against certain enzymes and receptors, which could be exploited for therapeutic purposes. For instance, modifications of the isocyanatoethyl group have been explored to develop novel bioconjugates with enhanced bioavailability and targeted delivery systems.

The synthesis of 3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to construct the desired molecular architecture efficiently. The use of modern analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) has further facilitated the characterization of this compound and its derivatives.

One of the most compelling aspects of 3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole is its potential application in medicinal chemistry. Researchers have leveraged its unique structural features to design molecules with improved pharmacokinetic properties. For example, derivatization of the isocyanatoethyl group has led to the development of prodrugs that undergo enzymatic activation in vivo, thereby increasing therapeutic efficacy while minimizing side effects. Additionally, the compound has been explored as a precursor for generating organometallic complexes that exhibit catalytic activity in various organic transformations.

The field of polymer science has also benefited from the incorporation of 3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole into novel material designs. The ability to form stable urethane linkages via reaction with polyols or amines allows for the creation of high-performance polymers with tailored mechanical and thermal properties. These polymers find applications in automotive components, aerospace materials, and biomedical devices where durability and functionality are critical requirements. Furthermore, recent advancements in green chemistry have prompted investigations into sustainable synthetic routes for producing this compound using renewable feedstocks and catalytic systems.

Recent breakthroughs in computational chemistry have further enhanced our understanding of the reactivity and electronic structure of 3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole. Molecular modeling studies have revealed insights into how modifications at different positions on the indole ring influence its interaction with biological targets. These computational approaches are complemented by experimental investigations using spectroscopic methods such as infrared (IR) spectroscopy and UV-visible (UV-vis) absorption spectroscopy to confirm structural assignments and reaction mechanisms.

The industrial relevance of 3-(2-isocyanatoethyl)-1,2-dimethly-1H-indole extends beyond academic research into commercial applications. Companies specializing in specialty chemicals are actively developing processes for large-scale production under controlled conditions to meet growing demand from various industries. Quality control protocols are rigorously implemented to ensure consistency in product specifications across batches produced by different manufacturers.

article > response >
Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd